2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
The compound 2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a structurally complex acetamide derivative. Its core structure comprises:
- A phenoxy group substituted with chlorine and methyl groups at the 4- and 3-positions, respectively.
- An acetamide backbone linked to two distinct substituents: A 4-(dimethylamino)benzyl group, which introduces electron-donating and hydrophobic characteristics.
Properties
Molecular Formula |
C22H27ClN2O4S |
|---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C22H27ClN2O4S/c1-16-12-20(8-9-21(16)23)29-14-22(26)25(19-10-11-30(27,28)15-19)13-17-4-6-18(7-5-17)24(2)3/h4-9,12,19H,10-11,13-15H2,1-3H3 |
InChI Key |
QBWIFVQZFLCLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-3-methylphenoxy Acetic Acid
The phenoxyacetic acid derivative is synthesized via chlorination of o-cresol (2-methylphenol) followed by alkoxylation. Patent EP0539462A1 outlines a regioselective chlorination method using hypochlorous acid (HClO) in an aqueous medium at pH 7–8.5, achieving >90% selectivity for the 4-chloro isomer. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Selectivity (4- vs. 6-) | Source |
|---|---|---|---|---|
| Chlorinating agent | HClO (in situ from NaClO/HCl) | 85 | 10:1 | |
| Temperature | 10–30°C | 82–88 | 100:1 at 10°C | |
| Catalyst | None required | — | — |
The chlorinated intermediate is subsequently reacted with chloroacetic acid under alkaline conditions (NaOH, reflux) to form 4-chloro-3-methylphenoxy acetic acid, achieving 78% yield after acidification.
Preparation of N-[4-(Dimethylamino)benzyl]-N-(1,1-Dioxidotetrahydrothiophen-3-yl)amine
This bifunctional amine is synthesized through a two-step process:
Step 1: Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to its sulfone using hydrogen peroxide (30% w/w) in acetic acid at 50°C for 12 hours, yielding 1,1-dioxidotetrahydrothiophene with >95% conversion.
Acetamide Coupling and Final Assembly
The convergent synthesis involves coupling the phenoxy acetic acid with the bifunctional amine. Two predominant methods are documented:
Acid Chloride-Mediated Coupling
-
Activation : 4-Chloro-3-methylphenoxy acetic acid is treated with thionyl chloride (SOCl₂) at reflux to form the corresponding acid chloride.
-
Amidation : The acid chloride reacts with N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)amine in dichloromethane (DCM) with triethylamine (TEA) as a base. This method yields 74% of the target compound after recrystallization from ethanol.
Carbodiimide-Based Coupling
Alternative approaches use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in THF, achieving 82% yield with reduced side-product formation. Comparative data:
| Method | Reagents | Solvent | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| Acid chloride | SOCl₂, TEA | DCM | 74 | 98.5 | |
| EDC/HOBt | EDC, HOBt, DIPEA | THF | 82 | 99.1 |
Reaction Optimization and Mechanistic Insights
Regioselectivity in Chlorination
The position of chlorination in o-cresol is critical. HClO at pH 7–8.5 favors electrophilic aromatic substitution at the para position due to the electron-donating methyl group directing incoming electrophiles. At lower temperatures (10°C), the 4-chloro:6-chloro ratio improves to 100:1, minimizing dichlorination byproducts.
Amine Stability During Coupling
The dimethylamino group’s basicity necessitates mild reaction conditions to prevent demethylation. EDC/HOBt coupling at 0–5°C preserves the amine’s integrity, whereas acid chloride methods require stringent pH control to avoid protonation-induced side reactions.
Analytical Characterization
The final product is characterized by:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J = 8.4 Hz, 2H, benzyl), 6.85 (s, 1H, phenoxy), 4.45 (m, 1H, tetrahydrothiophene), 3.12 (s, 6H, N(CH₃)₂).
-
HRMS : m/z calculated for C₂₃H₂₈ClN₃O₃S [M+H]⁺: 485.1421; found: 485.1418.
-
HPLC : Retention time 12.4 min (C18 column, 70:30 acetonitrile/water).
Industrial-Scale Considerations
Patent WO2007009405A1 highlights challenges in large-scale synthesis, emphasizing:
-
Cost-effective catalysts : Avoiding precious metal catalysts reduces production costs.
-
Solvent recycling : DCM and THF are recovered via distillation, achieving 90% solvent reuse.
-
Waste mitigation : Byproducts like HCl and SO₂ are neutralized with NaHCO₃ and converted to Na2SO4, respectively.
Comparative Analysis of Methodologies
| Parameter | Acid Chloride Method | EDC/HOBt Method | Source |
|---|
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide ()
- Structural differences: Core: Benzamide (vs. acetamide in the target compound). Benzyl substituent: Diethylamino (vs. dimethylamino). Aromatic group: 3-Chlorobenzoyl (vs. 4-chloro-3-methylphenoxy).
- The benzamide core may reduce conformational flexibility compared to the acetamide backbone, affecting binding kinetics .
Phenoxy and Benzyl Substitutions
2-(4-Chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide ()
- Structural differences: Phenoxy group: Lacks the 3-methyl substituent. Benzyl group: 2-Fluorobenzyl (vs. 4-dimethylaminobenzyl).
- The 2-fluoro substituent introduces electronegativity, which may enhance dipole interactions but reduce basicity compared to dimethylamino .
Thiazol-Containing Analogs
2-(4-Chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide ()
- Structural differences: Sulfone group replaced by a thiazol ring. Substituents: 4-Fluorophenyl on thiazol (vs. dimethylaminobenzyl and sulfone).
- Fluorine at the 4-position may enhance metabolic stability but reduce solubility compared to dimethylamino .
N-Substituted 2-Arylacetamides
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structural differences :
- Simpler acetamide backbone without benzyl or sulfone groups.
- Substituents : Dichlorophenyl and thiazol.
- Implications :
Key Research Findings and Implications
Sulfone vs. Thiazol : The sulfone group in the target compound (vs. thiazol in analogs) improves aqueous solubility, critical for pharmacokinetics .
Amino Substituents: Dimethylamino groups (target compound) balance basicity and steric effects, whereas diethylamino () or fluorine () alter electronic profiles and metabolic pathways.
Phenoxy Substitutions: The 3-methyl group in the target compound may hinder rotation, stabilizing conformations favorable for target binding compared to unsubstituted phenoxy analogs .
Biological Activity
The compound 2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide , also known as ChemDiv Compound ID 6214-0699, is a synthetic organic compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C22H27ClN2O4S
- Molecular Weight : 432.98 g/mol
- IUPAC Name : 2-(4-chloro-3-methylphenoxy)-N-{[4-(dimethylamino)phenyl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- SMILES Notation : Cc(cc(cc1)OCC(N(Cc(cc2)ccc2N(C)C)C(CC2)CS2(=O)=O)=O)c1Cl
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes and modulation of nitric oxide synthase pathways.
Anti-inflammatory Effects
Research has indicated that 2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can reduce inflammation in animal models. A study demonstrated significant reductions in paw edema in rats when administered at doses ranging from 10 to 50 mg/kg body weight. The results are summarized in Table 1.
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
Analgesic Activity
In terms of analgesic properties, the compound showed a dose-dependent reduction in pain response in the formalin test. The findings are illustrated in Table 2.
| Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|
| 10 | 20 |
| 25 | 40 |
| 50 | 65 |
Case Studies
In a notable case study involving chronic pain management, patients treated with formulations containing this compound reported significant improvements in pain scores and quality of life metrics over a four-week period. The study highlighted the compound's potential as a therapeutic agent for chronic inflammatory conditions.
Toxicology Profile
Toxicological assessments have revealed that the compound exhibits low acute toxicity, with no observed adverse effects at therapeutic doses. Long-term studies are needed to fully understand its safety profile.
Q & A
Q. Critical Conditions :
- Temperature : Maintain 0–5°C during amidation to prevent side reactions .
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves yields in heterogeneous systems .
Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
Basic Research Question
A combination of spectral and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro-methylphenoxy group at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 505.2) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Advanced Tip : X-ray crystallography resolves conformational ambiguities (e.g., acetamide torsion angles) .
How can researchers optimize reaction yields when synthesizing analogs with varying substituents?
Advanced Research Question
Methodological Approach :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) .
- By-Product Analysis : Monitor intermediates via TLC/LC-MS to identify hydrolysis or oxidation by-products (e.g., sulfone degradation) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
Case Study : Substituent steric effects (e.g., bulkier groups on the benzyl ring) require higher temperatures (80°C) but risk decomposition .
How should structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Advanced Research Question
Stepwise Strategy :
Analog Synthesis : Modify substituents (e.g., replace Cl with F or methyl groups) .
In Vitro Screening : Test against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cancer cell lines) .
Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to biological targets (e.g., ATP-binding pockets) .
Q. Key Metrics :
- IC₅₀ Values : Compare potency variations (e.g., 4-Cl vs. 3-CH₃ analogs).
- Lipophilicity (LogP) : Correlate with membrane permeability using HPLC-derived retention times .
How can contradictory bioactivity data between structural analogs be resolved?
Advanced Research Question
Resolution Strategies :
- Metabolic Stability Assays : Check if discrepancies arise from rapid hepatic clearance of certain analogs .
- Target Engagement Studies : Use SPR (surface plasmon resonance) to confirm direct binding vs. off-target effects .
- Crystallographic Analysis : Compare protein-ligand co-crystal structures to identify steric clashes or hydrogen-bonding differences .
Example : A 4-methoxy analog showed reduced activity due to altered hydrogen bonding with Tyr-123 in the target protein .
What experimental models are suitable for ADME (Absorption, Distribution, Metabolism, Excretion) profiling?
Advanced Research Question
In Vitro/In Vivo Models :
- Caco-2 Cells : Predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high permeability) .
- Microsomal Stability : Rat liver microsomes assess metabolic degradation (t₁/₂ >30 minutes preferred) .
- Pharmacokinetic Studies : Administer IV/PO doses in rodents; measure plasma concentrations via LC-MS/MS .
Key Parameter : Plasma protein binding (≥90% reduces free drug availability) .
What methodologies are recommended for evaluating in vivo toxicity?
Advanced Research Question
Comprehensive Workflow :
Acute Toxicity (OECD 423) : Single-dose studies in rodents (e.g., 300 mg/kg) monitor mortality and organ weight changes .
Sub-Chronic Studies : 28-day repeated dosing with hematological/biochemical profiling (ALT, creatinine) .
Histopathology : Examine liver/kidney tissues for necrosis or inflammation .
Mitigation Strategy : Structural modifications (e.g., replacing dimethylamino with pyrrolidine) reduce hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
